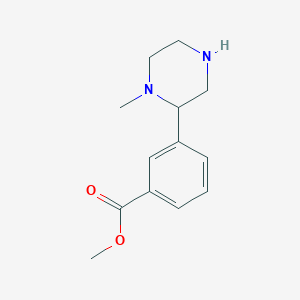
Methyl 3-(1-methylpiperazin-2-yl)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-(1-methylpiperazin-2-yl)benzoate is an organic compound with the molecular formula C13H18N2O2 It is a derivative of benzoic acid and contains a piperazine ring, which is a common structural motif in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(1-methylpiperazin-2-yl)benzoate typically involves the reaction of 3-(1-methylpiperazin-2-yl)benzoic acid with methanol in the presence of a catalyst. The reaction is usually carried out under reflux conditions to ensure complete esterification. The general reaction scheme is as follows:
3-(1-methylpiperazin-2-yl)benzoic acid+methanolcatalystMethyl 3-(1-methylpiperazin-2-yl)benzoate+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.
化学反応の分析
Types of Reactions
Methyl 3-(1-methylpiperazin-2-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, or sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce various functional groups onto the aromatic ring.
科学的研究の応用
Methyl 3-(1-methylpiperazin-2-yl)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its piperazine moiety.
Industry: The compound can be used in the production of specialty chemicals and as a building block for various industrial processes.
作用機序
The mechanism of action of Methyl 3-(1-methylpiperazin-2-yl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can mimic the structure of natural ligands, allowing the compound to bind to active sites and modulate biological activity. This interaction can lead to inhibition or activation of specific pathways, depending on the target and context.
類似化合物との比較
Similar Compounds
- Methyl 3-(2-methylpiperazin-1-yl)benzoate
- Methyl 2-(3-methylpiperazin-1-yl)benzoate
- N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide
Uniqueness
Methyl 3-(1-methylpiperazin-2-yl)benzoate is unique due to its specific substitution pattern on the benzoate ring and the presence of the 1-methylpiperazine group. This structural configuration can confer distinct chemical and biological properties, making it valuable for targeted applications in research and industry.
特性
分子式 |
C13H18N2O2 |
|---|---|
分子量 |
234.29 g/mol |
IUPAC名 |
methyl 3-(1-methylpiperazin-2-yl)benzoate |
InChI |
InChI=1S/C13H18N2O2/c1-15-7-6-14-9-12(15)10-4-3-5-11(8-10)13(16)17-2/h3-5,8,12,14H,6-7,9H2,1-2H3 |
InChIキー |
JOCDUEHUXDUIQE-UHFFFAOYSA-N |
正規SMILES |
CN1CCNCC1C2=CC(=CC=C2)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Methylspiro[3.3]heptan-2-amine](/img/structure/B13536758.png)
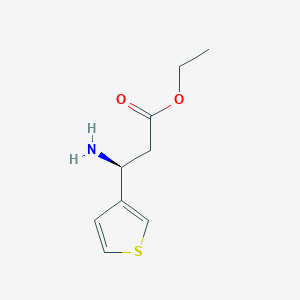
![2-[(Propan-2-yl)oxy]benzene-1-sulfonyl chloride](/img/structure/B13536766.png)
![tert-butylN-[2-(fluorosulfonyl)ethyl]carbamate](/img/structure/B13536767.png)

![6-(1,3-Dioxaindan-5-yl)-2-oxaspiro[3.3]heptane-6-carbonitrile](/img/structure/B13536778.png)
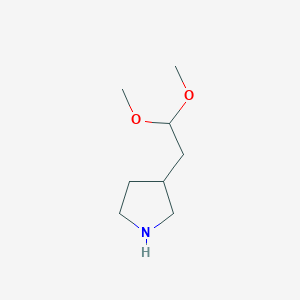
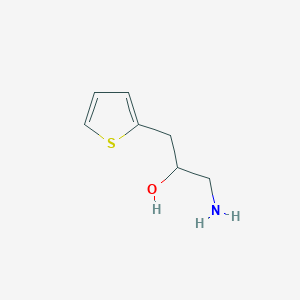
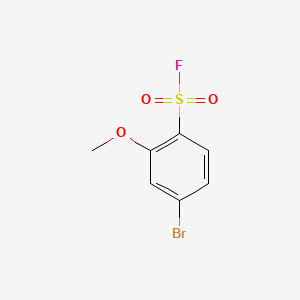

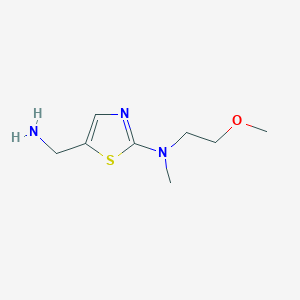


![1-[(pyridin-3-yl)methyl]-1H-pyrazolo[3,4-b]pyridine-5-carboxylicacidhydrochloride](/img/structure/B13536810.png)
